molecular formula C7H9N3O4 B10909048 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10909048
M. Wt: 199.16 g/mol
InChI Key: DBIBFHYAZBGGKL-UHFFFAOYSA-N
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Description

3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8) is a high-purity nitro-pyrazole carboxylic acid derivative offered for research and development purposes. This compound serves as a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of novel pharmaceutical candidates. The molecular formula is C 7 H 9 N 3 O 4 and it has a molecular weight of 199.16 g/mol . Pyrazole cores are significant pharmacophores found in numerous bioactive molecules and are actively investigated for their broad utility in drug discovery . The carboxylic acid functional group is crucial in drug chemistry, as it can form ionic bonds and act as a hydrogen bond acceptor within enzyme active sites, and can also serve as an effective ligand for zinc ions in zinc metalloproteinases . The presence of a nitro group offers a reactive handle for further synthetic modifications, allowing researchers to diversify molecular structures. This product is intended for research applications only and is not approved for use in humans or animals. Researchers can access detailed specifications, including SMILES string (CC(N1N=C( N+ =O)C=C1)CC(O)=O) and InChIKey (DBIBFHYAZBGGKL-UHFFFAOYSA-N) for their experimental planning .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

3-(3-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H9N3O4/c1-5(4-7(11)12)9-3-2-6(8-9)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

DBIBFHYAZBGGKL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

Future Directions and Advanced Research Perspectives for Nitro Substituted Pyrazole Carboxylic Acids

Development of Innovative and Sustainable Synthetic Routes for Complex Analogues

The future of synthesizing complex nitro-substituted pyrazole (B372694) carboxylic acid analogues lies in the adoption of green and sustainable chemistry principles. nih.govbenthamdirect.com Traditional synthetic methods often rely on harsh reaction conditions and hazardous solvents, which present significant environmental challenges. benthamdirect.com The development of innovative and sustainable synthetic routes is crucial for the environmentally benign production of these compounds.

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives. researchgate.netnih.gov

Green Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions is becoming more prevalent in pyrazole synthesis. nih.govresearchgate.net Furthermore, the application of recyclable and biodegradable catalysts is a key aspect of sustainable chemical production. nih.govnih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient and atom-economical, providing a streamlined approach to constructing complex molecular architectures from simple precursors. researchgate.net This strategy is particularly valuable for generating libraries of diverse pyrazole derivatives for screening purposes.

These green synthetic strategies are not only environmentally friendly but also often lead to higher efficiency and operational simplicity, making them attractive for both academic research and industrial applications. nih.gov

Application of Advanced Spectroscopic and Structural Techniques for Enhanced Chemical Understanding

A deeper understanding of the structure, bonding, and dynamics of nitro-substituted pyrazole carboxylic acids is essential for predicting their properties and reactivity. Advanced spectroscopic and structural techniques are instrumental in providing these critical insights.

TechniqueApplication in the Study of Pyrazole Carboxylic AcidsKey Insights
Solid-State NMR Spectroscopy Elucidation of hydrogen-bonding networks and dynamic processes in the solid state. nih.govacs.orgfu-berlin.deProvides information on proton transfer dynamics and tautomeric equilibria. nih.govacs.orgfu-berlin.de
X-ray Crystallography Precise determination of molecular geometry, bond lengths, bond angles, and crystal packing. nih.govacs.orgfu-berlin.deReveals detailed information about intermolecular interactions, such as hydrogen bonds, which govern the solid-state architecture. cambridge.org
Computational Chemistry (DFT) Complements experimental data by providing insights into electronic structure, vibrational frequencies, and NMR chemical shifts. rsc.orgHelps in the interpretation of spectroscopic data and in understanding the influence of substituents on molecular properties. rsc.org

The combined application of these techniques allows for a comprehensive characterization of nitro-substituted pyrazole carboxylic acids, linking their molecular structure to their macroscopic properties and chemical behavior.

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry is set to revolutionize the design and discovery of new molecules, including novel nitro-substituted pyrazole carboxylic acids. eurasianjournals.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of new compounds, significantly accelerating the research and development process. nih.gov

Future applications in this area include:

Predictive Modeling: AI and ML algorithms can be trained to predict a wide range of properties, such as biological activity, toxicity, and physicochemical characteristics, based on molecular structure. eurasianjournals.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Machine learning models can generate novel molecular structures with desired properties, providing innovative starting points for drug discovery programs. oxfordglobal.com

Optimization of Synthetic Routes: AI can be used to predict the outcomes of chemical reactions and to identify optimal reaction conditions, leading to more efficient and sustainable synthetic processes.

The synergy between AI, ML, and computational chemistry holds immense promise for the rational design of nitro-substituted pyrazole carboxylic acids with tailored functionalities and applications. eurasianjournals.com

Exploration of Novel Chemical Transformations and Reactivity Patterns Modulated by the Nitro and Carboxylic Acid Functionalities

The nitro and carboxylic acid groups are key to the chemical reactivity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid and its analogues, offering numerous avenues for novel chemical transformations. The electron-withdrawing nature of the nitro group influences the aromaticity and reactivity of the pyrazole ring, while the carboxylic acid group provides a handle for a variety of chemical modifications. nih.govnih.gov

Future research in this area will likely focus on:

Functional Group Interconversion: Exploring new methods to transform the nitro and carboxylic acid groups into other functionalities, thereby expanding the chemical space of accessible pyrazole derivatives.

Cyclization Reactions: Utilizing the inherent reactivity of the pyrazole core and its substituents to construct novel fused heterocyclic systems with unique biological and material properties. dergipark.org.tr

Catalytic Cross-Coupling Reactions: Employing modern catalytic methods to forge new carbon-carbon and carbon-heteroatom bonds at various positions of the pyrazole ring, enabling the synthesis of highly functionalized and complex molecules.

A thorough investigation of the interplay between the nitro and carboxylic acid functionalities will continue to unveil new reactivity patterns and open doors to the synthesis of previously inaccessible molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Coupling reactions : Use Suzuki-Miyaura coupling to attach the pyrazole ring to the butanoic acid backbone. Pre-functionalize the pyrazole with a nitro group before coupling to avoid side reactions .
  • Nitro group introduction : Nitration of the pyrazole ring using HNO₃/H₂SO₄ at 0–5°C, followed by neutralization to prevent over-oxidation .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C for coupling), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and solvent polarity (e.g., DMF for solubility). Monitor by TLC/HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the nitro group position (δ 8.5–9.0 ppm for aromatic protons) and butanoic acid chain integrity (δ 2.5–3.0 ppm for CH₂ groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₈N₄O₄; expected [M+H]⁺ = 231.0522) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect isomers .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., mp >150°C inferred from analogs) .
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials at –20°C; compare UV-Vis spectra before/after light exposure .

Advanced Research Questions

Q. How does the nitro group at the 3-position of the pyrazole ring influence bioactivity compared to other substituents (e.g., methyl, carboxylate)?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3-methyl or 3-carboxy variants) and test in antibacterial assays (MIC against S. aureus and E. coli) .
  • Electron-withdrawing effects : Use computational DFT studies to compare the nitro group’s impact on electron density and binding affinity to target enzymes .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to histamine H₂ receptors (similar to branched carboxylic acid ligands) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in a lipid bilayer .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) between synthesis batches?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Identify coupling patterns to distinguish regioisomers (e.g., nitro group at 3- vs. 5-position) .
  • X-ray crystallography : Obtain single crystals (via slow evaporation in ethanol/water) to unambiguously assign the nitro group’s position .
  • Batch comparison : Analyze by LC-MS to detect trace impurities (e.g., unreacted precursors) and optimize purification (e.g., silica gel chromatography) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Implement continuous nitration and coupling steps to enhance reproducibility and reduce exothermic risks .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove nitro-byproducts .

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